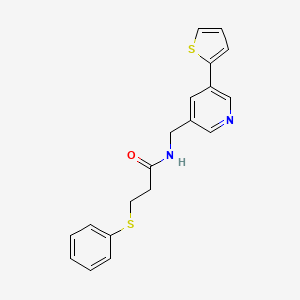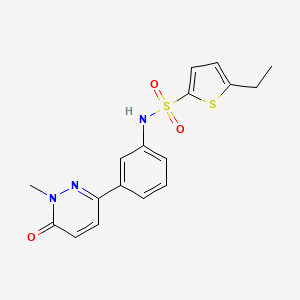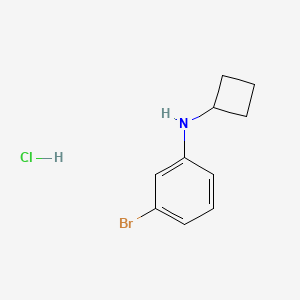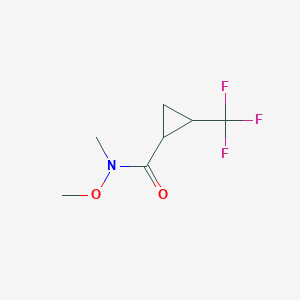
N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is a unique chemical compound with the empirical formula C7H10F3NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide involves several steps. In one reported method, the reaction mixture was stirred at ambient temperature overnight, then poured into ethyl acetate and washed successively with 2 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine .Molecular Structure Analysis
The molecular structure of N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can be represented by the SMILES stringCON(C)C(=O)[C@H]1C[C@@H]1C(F)(F)F . The InChI code for this compound is 1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 . Physical And Chemical Properties Analysis
N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is a solid compound with a molecular weight of 197.16 . It has a density of 1.299 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activity
N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide has been utilized in the synthesis of various compounds with potential antiproliferative activities. For instance, a compound synthesized by condensing a similar structure with 4-morpholino-1H-indazol-3-amine exhibited significant inhibitory activity against certain cancer cell lines, highlighting its potential in cancer research (Lu et al., 2021).
Crystal Structure Analysis
The structural analysis of related compounds, synthesized from similar cyclopropane-1-carboxamide structures, has been conducted to understand their properties and potential applications. The arrangement of substituents around the cyclopropane ring, as well as the crystal structure, provides insights into their chemical behavior and possible applications in material science or drug design (Yan & Liu, 2007).
Nucleophilic Substitution Reactions
The compound has been involved in nucleophilic substitution reactions, leading to the synthesis of various derivatives. These reactions expand the range of potential applications in organic synthesis and drug development. The method demonstrates versatility in creating a variety of compounds from a single starting material (Zhou et al., 2021).
Mass Spectrometry Studies
Mass spectrometric studies have been conducted on similar compounds to understand their behavior under different conditions. This research can provide valuable information for analytical chemistry, especially in identifying and understanding complex molecular structures (Kolsaker, Kvarsnes, & Storesund, 1986).
Larvicidal Properties
Some derivatives of cyclopropane-1-carboxamide have been synthesized and evaluated for their larvicidal properties, particularly against mosquito larvae. This indicates potential applications in pest control and public health (Taylor, Hall, & Vedres, 1998).
Safety and Hazards
This compound is classified as a combustible solid . It has been assigned the hazard statements H226 (flammable liquid), H301 (toxic if swallowed), and H319 (causes serious eye irritation) . Precautionary measures include avoiding ignition sources, seeking medical advice if swallowed, and rinsing cautiously with water if it comes into contact with the eyes .
Eigenschaften
IUPAC Name |
N-methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-11(13-2)6(12)4-3-5(4)7(8,9)10/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLGHYOCDXXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

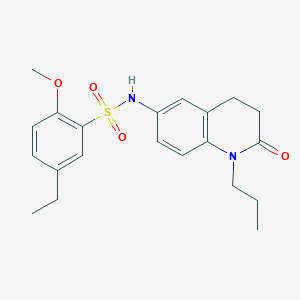
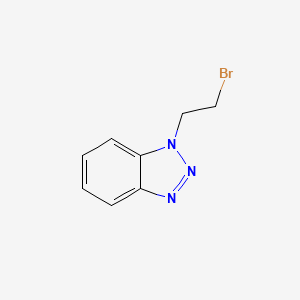
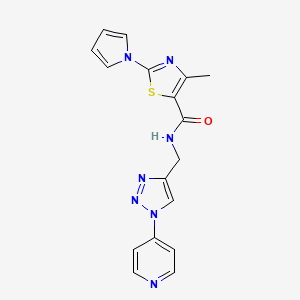
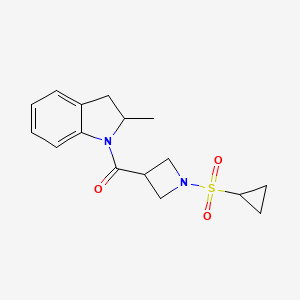
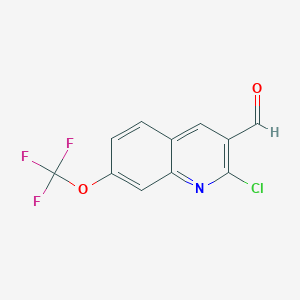
methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)
![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)
